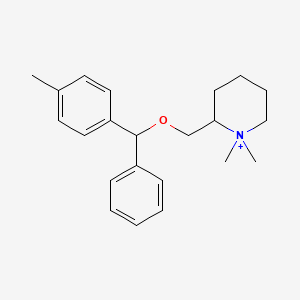
Pirdonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pirdonium is a hydrophilic histamine H1 receptor antagonist, commonly used as an antihistamine agent. It is known for its ability to block the action of histamine, a substance in the body that causes allergic symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Pirdonium typically involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pirdonium undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in an organic solvent like dichloromethane.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications or applications in different fields .
Scientific Research Applications
Pirdonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in studies involving histamine receptors and their role in allergic reactions.
Medicine: Utilized as an antihistamine to treat allergic symptoms such as itching, sneezing, and runny nose.
Industry: Applied in the formulation of pharmaceutical products and other chemical manufacturing processes.
Mechanism of Action
Pirdonium exerts its effects by blocking histamine H1 receptors, preventing histamine from binding to these receptors. This action inhibits the typical allergic response, reducing symptoms such as itching, swelling, and redness. The molecular targets include the histamine H1 receptors located on various cells, including those in the respiratory tract and skin .
Comparison with Similar Compounds
Similar Compounds
Phenazopyridine: Another compound with similar antihistamine properties but used primarily as a urinary tract analgesic.
Pyridinium Chlorochromate: Used in organic synthesis for oxidation reactions.
Uniqueness
Pirdonium is unique in its specific action as a hydrophilic histamine H1 receptor antagonist, making it particularly effective in treating allergic symptoms without causing significant sedation, a common side effect of many antihistamines .
Properties
CAS No. |
736870-60-3 |
|---|---|
Molecular Formula |
C22H30NO+ |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,1-dimethyl-2-[[(4-methylphenyl)-phenylmethoxy]methyl]piperidin-1-ium |
InChI |
InChI=1S/C22H30NO/c1-18-12-14-20(15-13-18)22(19-9-5-4-6-10-19)24-17-21-11-7-8-16-23(21,2)3/h4-6,9-10,12-15,21-22H,7-8,11,16-17H2,1-3H3/q+1 |
InChI Key |
GEAODIUILCCWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC3CCCC[N+]3(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















